(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

概要

説明

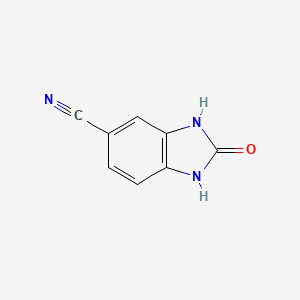

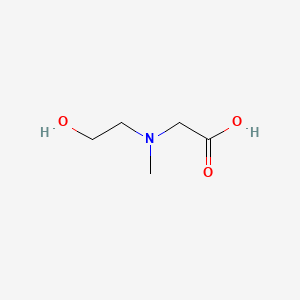

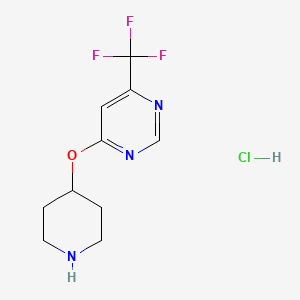

“(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate” is a chemical compound with the CAS Number: 205688-13-7 . It has a molecular weight of 330.39 and its IUPAC name is 9H-fluoren-9-ylmethyl 4-aminophenylcarbamate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H18N2O2/c22-14-9-11-15 (12-10-14)23-21 (24)25-13-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20/h1-12,20H,13,22H2, (H,23,24) . This code provides a standard way to encode the compound’s molecular structure using text.

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 511.0±33.0 °C and a predicted density of 1.293±0.06 g/cm3 . It is a solid at room temperature .

科学的研究の応用

Synthesis and Structural Analysis : A study by Yamada, Hashizume, and Shimizu (2008) on the compound N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, a related derivative, shows unique torsion angles in its crystal structure, different from typical Fmoc-protected amino acids. This study highlights the compound's structural uniqueness, indicating potential in synthetic chemistry and material science (Yamada et al., 2008).

Photoelectric Applications : Gao Xi-cun (2010) synthesized star-burst carbazol derivatives using fluorene and other materials. These compounds exhibited blue fluorescence and could be used as efficient hole transport materials in photoelectric devices (Gao Xi-cun, 2010).

Electro-Optical Materials : Lukes et al. (2005) conducted a study on thiophene–fluorene π-conjugated derivatives, indicating their suitability as candidates for electro-optical materials due to their electronic spectra properties (Lukes et al., 2005).

Fluorescent Sensing : Yingying Han and colleagues (2020) synthesized compounds using fluorene as the starting material, demonstrating their utility as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids (Han et al., 2020).

Solid Phase Synthesis : Bleicher, Lutz, and Wuethrich (2000) reported on new linkers for solid phase synthesis based on phenylfluorenyl, showing higher acid stability compared to standard resins. This study highlights the compound's potential in facilitating chemical synthesis (Bleicher et al., 2000).

Organic Light-Emitting Diodes (OLEDs) : Qingchen Dong et al. (2017) synthesized novel host materials based on spirofluorene, indole, and carbazole derivatives for use in OLEDs. These materials demonstrated excellent electroluminescent properties, indicating their potential in display technology (Dong et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

作用機序

Mode of Action

It’s known that the compound is used in the precolumn derivatization of amines for hplc and fluorescent detection . This suggests that it may interact with amines to form derivatives that can be detected using these techniques.

Action Environment

The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors may influence the compound’s action, efficacy, and stability. It’s also important to avoid dust formation and breathing in vapors, mist, or gas of the compound for safety reasons .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13,22H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQJHOXOLDYSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466321 | |

| Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205688-13-7 | |

| Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)